

Spectroscopic Characterization of 5-Ethynylpyridin-2-ol: A Technical Guide

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Compound of Interest

Compound Name: **5-Ethynylpyridin-2-ol**

Cat. No.: **B1451603**

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Introduction

5-Ethynylpyridin-2-ol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional organic materials. The presence of the reactive ethynyl group allows for a variety of coupling reactions, such as the Sonogashira coupling, enabling the construction of more complex molecular architectures. The 2-ol substituent exists in a tautomeric equilibrium with its 2-pyridone form, a feature that can profoundly influence its chemical reactivity, hydrogen bonding capabilities, and biological activity.

Accurate and unambiguous structural confirmation of **5-Ethynylpyridin-2-ol** is paramount for its successful application in any research endeavor. This technical guide provides an in-depth analysis of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage data from closely related analogues to provide a robust and predictive framework for its spectroscopic identification. By understanding the characteristic spectral signatures of its constituent functional groups, researchers can confidently verify the synthesis and purity of **5-Ethynylpyridin-2-ol**.

Molecular Structure and Tautomerism

5-Ethynylpyridin-2-ol can exist in two tautomeric forms: the aromatic alcohol (enol) form and the pyridone (keto) form. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature. In many cases, the pyridone form is the major tautomer in solution and in the solid state.

Caption: Tautomeric equilibrium of **5-Ethynylpyridin-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **5-Ethynylpyridin-2-ol**, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **5-Ethynylpyridin-2-ol** is expected to show distinct signals for the protons on the pyridine ring and the ethynyl proton. The chemical shifts and coupling patterns of the ring protons are highly informative for confirming the substitution pattern. Due to the lack of direct experimental data, we will analyze the expected spectrum based on the known spectrum of the close analogue, 5-Bromopyridin-2-ol.[\[1\]](#)

Table 1: Predicted ¹H NMR Data for **5-Ethynylpyridin-2-ol** and Analogue Data

Proton	Predicted Chemical Shift (δ , ppm) for 5- Ethynylpyridin -2-ol	Analogue: 5- Bromopyridin- 2-ol Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
	[1]			
H-3	6.4 - 6.6	~6.5	d	~9.0
H-4	7.6 - 7.8	~7.7	dd	~9.0, ~2.5
H-6	7.4 - 7.6	~7.5	d	~2.5
Ethynyl-H	3.0 - 3.5	N/A	s	N/A
OH/NH	10.0 - 13.0	Broad s	Broad s	N/A

Interpretation:

- Pyridine Ring Protons: The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The presence of the electron-donating hydroxyl/carbonyl group and the electron-withdrawing ethynyl group will influence their chemical shifts.
 - H-3: This proton is adjacent to the nitrogen and the carbon bearing the hydroxyl group. It is expected to be the most upfield of the ring protons, appearing as a doublet due to coupling with H-4.
 - H-4: This proton is coupled to both H-3 and H-6, and will therefore appear as a doublet of doublets.
 - H-6: This proton is coupled only to H-4 and will appear as a doublet.
- Ethynyl Proton: The acetylenic proton is expected to appear as a sharp singlet in the upfield region of the spectrum, typically between 3.0 and 3.5 ppm.
- OH/NH Proton: The proton of the hydroxyl group (enol form) or the N-H group (pyridone form) will appear as a broad singlet at a downfield chemical shift, typically between 10.0 and 13.0 ppm. Its broadness is due to chemical exchange and quadrupolar broadening from the adjacent nitrogen atom.

Caption: Predicted ^1H NMR chemical shifts for **5-Ethynylpyridin-2-ol**.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Data for **5-Ethynylpyridin-2-ol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	160 - 165
C-3	110 - 115
C-4	140 - 145
C-5	115 - 120
C-6	135 - 140
Ethynyl C- α	80 - 85
Ethynyl C- β	75 - 80

Interpretation:

- C-2: The carbon atom bonded to the oxygen/nitrogen will be the most downfield of the ring carbons due to the electronegativity of the heteroatom.
- C-4 and C-6: These carbons are expected to be in the typical aromatic region for pyridine rings.
- C-3 and C-5: These carbons will be further upfield. C-5, being attached to the ethynyl group, will have its chemical shift influenced by the triple bond.
- Ethynyl Carbons: The two carbons of the ethynyl group will appear in the characteristic region for sp-hybridized carbons, typically between 70 and 90 ppm.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Ethynylpyridin-2-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
- Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the range of -2 to 16 ppm.
- Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the range of 0 to 200 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Ethynylpyridin-2-ol** will be dominated by the vibrations of the pyridone ring and the ethynyl group. The data for 2-Ethynylpyridine from the NIST WebBook will be used as a reference for the ethynyl group vibrations.[\[2\]](#)

Table 3: Predicted IR Absorption Bands for **5-Ethynylpyridin-2-ol**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
N-H stretch (pyridone)	3300 - 3500	Medium, Broad	
C-H stretch (aromatic)	3000 - 3100	Medium	
≡C-H stretch (alkyne)	~3300	Sharp, Strong	A key diagnostic peak.
C≡C stretch (alkyne)	2100 - 2260	Weak to Medium	
C=O stretch (pyridone)	1650 - 1690	Strong	Indicative of the pyridone tautomer.
C=C/C=N stretch (aromatic)	1400 - 1600	Medium to Strong	Multiple bands expected.

Interpretation:

- The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ would be strong evidence for the predominance of the 2-pyridone tautomer.
- A sharp, strong peak around 3300 cm⁻¹ is the characteristic stretching vibration of the terminal alkyne C-H bond.
- A weaker band between 2100 and 2260 cm⁻¹ corresponds to the C≡C triple bond stretch.

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Record the spectrum over the range of 4000 to 400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Ethynylpyridin-2-ol**, the molecular ion peak and characteristic fragment ions will confirm its identity. The mass spectrum of 2-Ethynylpyridine from the NIST WebBook can be used to predict the fragmentation related to the ethynyl group.[\[2\]](#)

Table 4: Predicted Mass Spectrometry Data for **5-Ethynylpyridin-2-ol**

m/z	Predicted Ion	Notes
119	$[\text{M}]^+$	Molecular ion peak.
91	$[\text{M} - \text{CO}]^+$	Loss of carbon monoxide from the pyridone ring.
64	$[\text{M} - \text{CO} - \text{HCN}]^+$	Subsequent loss of hydrogen cyanide.

Interpretation:

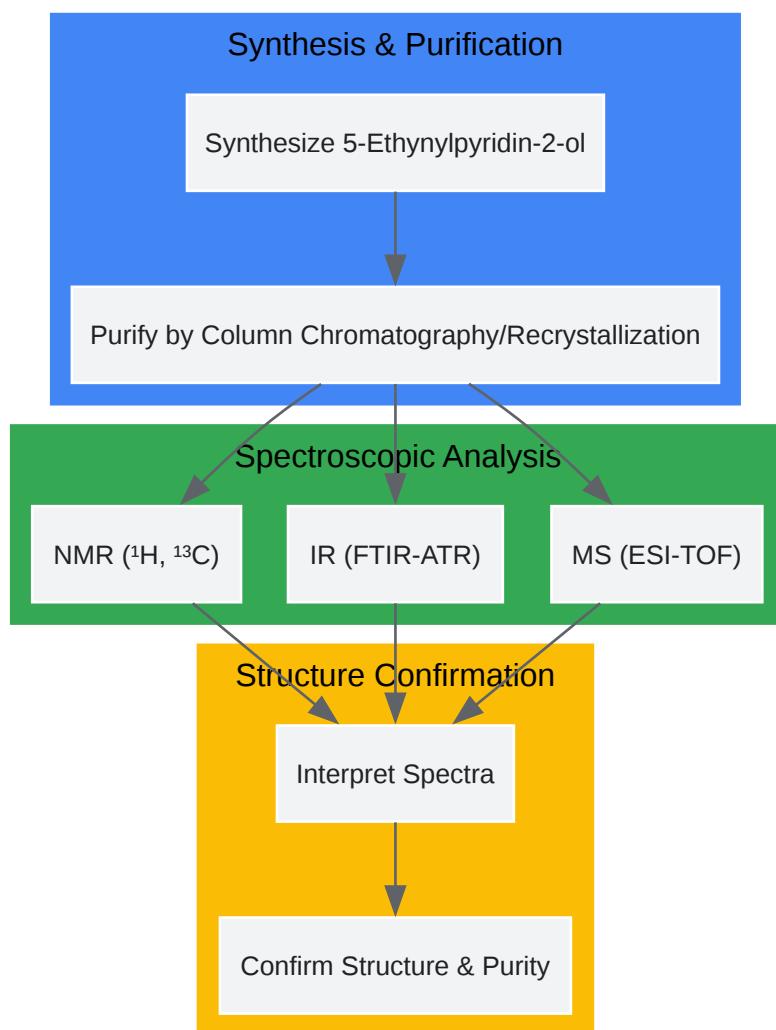
- The molecular ion peak ($[\text{M}]^+$) at m/z 119 would confirm the molecular formula $\text{C}_7\text{H}_5\text{NO}$.
- A common fragmentation pathway for 2-pyridones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 91.
- Further fragmentation could involve the loss of hydrogen cyanide (HCN) from the resulting five-membered ring, leading to a fragment at m/z 64.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

- Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI). ESI is often preferred for polar molecules and is less likely to cause extensive fragmentation, making the molecular ion peak more prominent.
- Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.



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Caption: Workflow for the synthesis and spectroscopic characterization of **5-Ethynylpyridin-2-ol**.

Conclusion

The comprehensive spectroscopic analysis of **5-Ethynylpyridin-2-ol**, through the combined application of NMR, IR, and MS, is indispensable for its unambiguous structural verification. This guide, by integrating predictive data with information from close structural analogues, provides a robust framework for researchers to interpret their experimental results. The characteristic signals of the substituted pyridine ring, the terminal ethynyl group, and the 2-pyridone tautomer serve as reliable diagnostic markers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, thereby underpinning the scientific integrity of any research involving this versatile chemical entity.

References

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